molecular formula C7H12O5S B14896051 Ethyl 2-(methylsulfonyl)-3-oxobutanoate

Ethyl 2-(methylsulfonyl)-3-oxobutanoate

Cat. No.: B14896051
M. Wt: 208.23 g/mol
InChI Key: GTNYGPRTTIXNGU-UHFFFAOYSA-N
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Description

Ethyl 2-(methylsulfonyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a methylsulfonyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(methylsulfonyl)-3-oxobutanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl acetoacetate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and efficient purification techniques, such as distillation or crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylsulfonyl)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(methylsulfonyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It serves as a building block for the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(methylsulfonyl)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(methylsulfonyl)-3-oxopropanoate
  • Methyl 2-(methylsulfonyl)-3-oxobutanoate
  • Ethyl 2-(ethylsulfonyl)-3-oxobutanoate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in synthesis and research.

Properties

Molecular Formula

C7H12O5S

Molecular Weight

208.23 g/mol

IUPAC Name

ethyl 2-methylsulfonyl-3-oxobutanoate

InChI

InChI=1S/C7H12O5S/c1-4-12-7(9)6(5(2)8)13(3,10)11/h6H,4H2,1-3H3

InChI Key

GTNYGPRTTIXNGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)S(=O)(=O)C

Origin of Product

United States

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